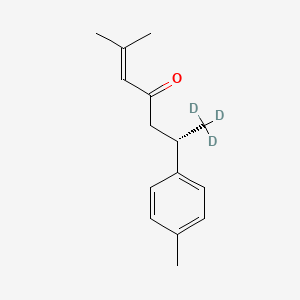
ar-Turmerone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ar-Turmerone-d3: is a deuterium-labeled derivative of ar-Turmerone, a major bioactive compound found in the essential oil of turmeric (Curcuma longa). This compound is known for its various pharmacological activities, including anti-inflammatory, anti-tumorigenic, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isolation from Turmeric Oleoresin: ar-Turmerone can be isolated from turmeric oleoresin using silica gel adsorbent, which is a cost-effective method.
Deuterium Labeling: The deuterium labeling of ar-Turmerone involves the replacement of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Extraction from Turmeric Oil: Industrial production of ar-Turmerone involves the extraction of turmeric oil from the rhizomes of Curcuma longa, followed by purification processes to isolate ar-Turmerone.
Chemical Synthesis:
Chemical Reactions Analysis
Types of Reactions
Oxidation: ar-Turmerone can undergo oxidation reactions, leading to the formation of various oxidized products.
Substitution: ar-Turmerone can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the reactions of ar-Turmerone include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents for ar-Turmerone.
Catalysts: Various catalysts, such as palladium on carbon, can be used to facilitate substitution reactions.
Major Products
Oxidized Derivatives: Oxidation of ar-Turmerone can lead to the formation of ketones and aldehydes.
Reduced Derivatives: Reduction reactions can produce alcohols and other reduced forms of ar-Turmerone.
Substituted Compounds: Substitution reactions can yield a variety of substituted ar-Turmerone derivatives with different functional groups.
Scientific Research Applications
Chemistry
Mosquito Repellent: ar-Turmerone has been studied as a structural and functional analogue of synthetic mosquito repellent N,N-Diethyl-meta-toluamide (DEET), showing comparable mosquito repellency.
Biology
Medicine
Anti-inflammatory: ar-Turmerone exhibits significant anti-inflammatory activity, which can be beneficial in treating various inflammatory conditions.
Anti-tumorigenic: The compound has demonstrated anti-tumorigenic properties, making it a potential candidate for cancer therapy.
Industry
Mechanism of Action
Molecular Targets and Pathways
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2): ar-Turmerone activates Nrf2, leading to the enhancement of cellular antioxidant potency and neuroprotection.
Peroxisome Proliferator-Activated Receptor Delta (PPAR-δ): ar-Turmerone exerts hypoglycemic effects through the activation of PPAR-δ.
Odorant Binding Protein 1 (OBP1): ar-Turmerone interacts with OBP1, impairing the mosquito’s ability to recognize host body odor, similar to the action of DEET.
Comparison with Similar Compounds
Similar Compounds
α-Turmerone: Another major component of turmeric oil with similar pharmacological properties.
β-Turmerone: A structurally related compound with comparable biological activities.
N,N-Diethyl-meta-toluamide (DEET): A synthetic mosquito repellent with structural and functional similarities to ar-Turmerone.
Uniqueness
Deuterium Labeling: The incorporation of deuterium atoms in ar-Turmerone-d3 enhances its stability and allows for detailed pharmacokinetic studies.
Neuroprotective Effects: This compound has shown unique neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
Properties
Molecular Formula |
C15H20O |
|---|---|
Molecular Weight |
219.34 g/mol |
IUPAC Name |
(6S)-7,7,7-trideuterio-2-methyl-6-(4-methylphenyl)hept-2-en-4-one |
InChI |
InChI=1S/C15H20O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-9,13H,10H2,1-4H3/t13-/m0/s1/i4D3 |
InChI Key |
NAAJVHHFAXWBOK-RAORYRQFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CC(=O)C=C(C)C)C1=CC=C(C=C1)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CC(=O)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


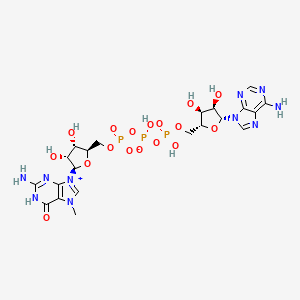
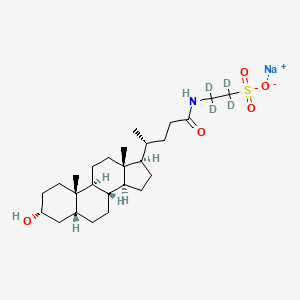
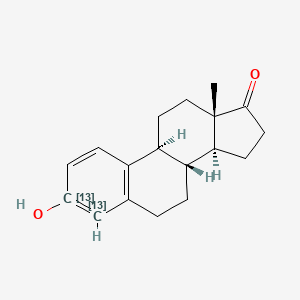
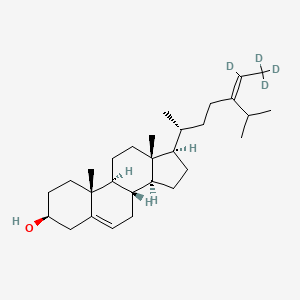

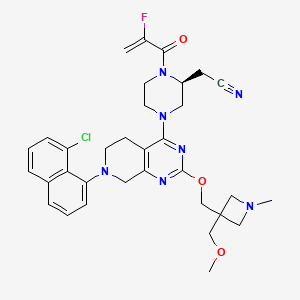
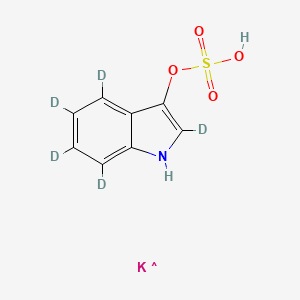
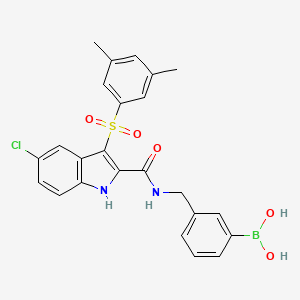
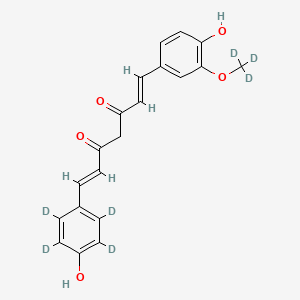
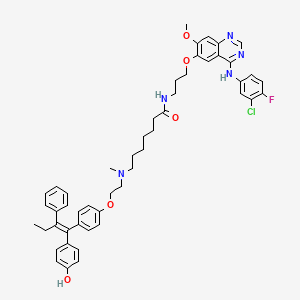
![4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)
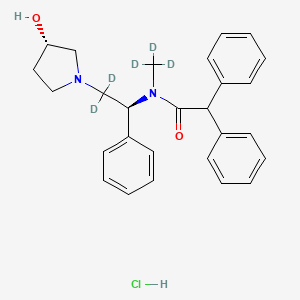

![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)
